1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate
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Overview
Description
1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate is an organic compound with a unique structure that combines an ester and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 3-oxobutanoic acid with 1-methoxy-2-methylbut-3-en-2-ol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or enones.
Scientific Research Applications
1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
- 4-Methoxy-9-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one
- 3,4,5-Trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-7-yl]oxy}oxane-2-carboxylic acid
Uniqueness: 1-Methoxy-2-methylbut-3-en-2-yl 3-oxobutanoate is unique due to its combination of ester and enone functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
62603-43-4 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1-methoxy-2-methylbut-3-en-2-yl) 3-oxobutanoate |
InChI |
InChI=1S/C10H16O4/c1-5-10(3,7-13-4)14-9(12)6-8(2)11/h5H,1,6-7H2,2-4H3 |
InChI Key |
RRYICFJFVVTPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(COC)C=C |
Origin of Product |
United States |
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